Tert-butyl (3-methoxyphenyl)carbamate
Overview
Description
Tert-butyl (3-methoxyphenyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. These are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function provides steric bulk, which can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Additionally, the enzymatic kinetic resolution of tert-butyl phenylcarbamates has been studied, where lipase-catalyzed transesterification reactions were used to obtain optically pure enantiomers . Moreover, directed lithiation of tert-butyl (4-methoxyphenyl)ethyl carbamate has been reported, allowing for the introduction of various substituents into the molecule .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational methods. Vibrational frequency analysis, FT-IR, and DFT studies have been conducted on tert-butyl N-(thiophen-2yl)carbamate, providing insights into the optimized geometric parameters and vibrational frequencies of the molecule . Similarly, the molecular structure of tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has been elucidated, revealing intramolecular hydrogen bonding patterns within the crystal structure .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. For example, they can be used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), through acylation, nucleophilic substitution, and reduction reactions . They also serve as key intermediates in the synthesis of natural products like Biotin, as demonstrated in the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of the tert-butyl group imparts steric hindrance, which can affect the boiling point, solubility, and stability of the compound. The methoxy group can influence the electronic properties of the molecule, such as the distribution of electron density, which can be studied through HOMO-LUMO analysis . Additionally, the synthesis and characterization of tert-butyl carbamates often involve the determination of their melting points, solubilities, and thermal stability, as well as their behavior in various chemical environments .
Scientific Research Applications
Chemical Synthesis and Modification Tert-butyl (3-methoxyphenyl)carbamate has been utilized in various chemical syntheses. For instance, it was involved in the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, enabling the production of high yields of substituted products through reactions with electrophiles (Smith, El‐Hiti, & Alshammari, 2013). Moreover, it served as an important intermediate in the synthesis of biologically active compounds, as demonstrated by the rapid synthetic method established for a specific compound derived from it (Zhao, Guo, Lan, & Xu, 2017).
Synthesis of Indoles and Other Compounds In the synthesis of indoles with oxygen-bearing substituents, tert-butyl (3-methoxyphenyl)carbamate was used to create indoles with methoxy or (triisopropylsilyl)oxy group at the benzene moiety, showcasing its versatility in organic synthesis (Kondo, Kojima, & Sakamoto, 1997). This chemical has also found applications in the synthesis of other compounds with potential medical applications, such as those showing antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Deprotection in Organic Synthesis In the context of deprotection processes in organic chemistry, tert-butyl (3-methoxyphenyl)carbamate was a subject of interest. Aqueous phosphoric acid, for instance, proved effective for the deprotection of tert-butyl carbamates, including tert-butyl (3-methoxyphenyl)carbamate, while preserving the stereochemical integrity of substrates and offering good selectivity (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-(3-methoxyphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(14)13-9-6-5-7-10(8-9)15-4/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJCPYDCXVZYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406852 | |
Record name | tert-butyl 3-methoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3-methoxyphenyl)carbamate | |
CAS RN |
60144-52-7 | |
Record name | tert-butyl 3-methoxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60144-52-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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